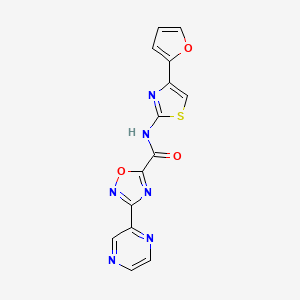

N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

描述

属性

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N6O3S/c21-12(13-18-11(20-23-13)8-6-15-3-4-16-8)19-14-17-9(7-24-14)10-2-1-5-22-10/h1-7H,(H,17,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPARHDJTDYTHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=NC(=NO3)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include:

Furan-2-carboxylic acid: A starting material for the furan ring.

Thioamide: Used to introduce the thiazole ring.

Pyrazine-2-carboxylic acid: A precursor for the pyrazine ring.

Hydrazine derivatives: Utilized in the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反应分析

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or catalysts.

作用机制

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Observations :

- Thiazole-Furan Linkage : Compound 31 () shares the thiazole-furan motif with the query compound but replaces the oxadiazole-carboxamide with a propanamide chain. This structural difference correlates with its KPNB1 inhibitory activity, suggesting that the oxadiazole-carboxamide in the query compound may alter target specificity .

- Pyrazine vs.

- Trifluoromethyl vs. Furan : Patent compounds (–4) prioritize trifluoromethyl groups for metabolic stability, whereas the query compound’s furan may improve solubility and π-stacking interactions .

Pharmacological and Physicochemical Properties

- Lipophilicity : The furan and pyrazine groups in the query compound likely reduce logP compared to trifluoromethyl-containing analogues (), improving aqueous solubility.

- Metabolic Stability : The 1,2,4-oxadiazole ring resists hydrolysis better than ester or propanamide derivatives (), suggesting enhanced oral bioavailability .

- Target Selectivity : Pyrazine-carboxamide may confer specificity toward kinases or proteases, unlike the broad-spectrum KPNB1 inhibition seen in Compound 31 .

生物活性

N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure comprising multiple heterocycles: furan, thiazole, pyrazine, and oxadiazole. The molecular formula is with a molecular weight of approximately 298.32 g/mol. The synthesis typically involves multi-step organic reactions, starting from furan-2-carboxylic acid and thioamide precursors, followed by coupling with pyrazine derivatives and hydrazine to form the oxadiazole ring .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines:

The mechanism of action appears to involve the induction of apoptosis through the activation of p53 and caspase pathways, suggesting a potential for further development as an anticancer agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes associated with cancer progression. For instance, it has shown selective inhibition of carbonic anhydrases (hCA IX and hCA II), which are implicated in tumor growth and metastasis:

This indicates that this compound could serve as a lead compound for developing new inhibitors targeting these enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cancer cells. These interactions may modulate signaling pathways related to cell proliferation and apoptosis. Molecular docking studies suggest that the compound forms strong hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .

Case Studies and Research Findings

- Cytotoxicity Studies : A study reported that compounds similar to N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole derivatives exhibited IC50 values comparable to established anticancer drugs like doxorubicin .

- Selectivity in Cancer Cells : Another investigation showed that certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells at higher concentrations . This selectivity is crucial for minimizing side effects in therapeutic applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, and how can purity be ensured?

- Methodology :

- Step 1 : Assemble the thiazole ring via cyclization of thiourea with α-haloketones under acidic conditions (e.g., HCl catalysis) .

- Step 2 : Couple the furan-2-yl and pyrazin-2-yl moieties using Suzuki-Miyaura cross-coupling or nucleophilic substitution, optimizing temperature (60–80°C) and solvent polarity (DMF or THF) .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water) .

- Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound validated, and what key interactions influence its stability?

- Techniques :

- Single-crystal X-ray diffraction to resolve intramolecular interactions (e.g., weak C–H⋯N hydrogen bonds) .

- Computational modeling (DFT calculations) to predict electrostatic potential surfaces and π-π stacking between pyrazine and thiazole rings .

- FT-IR spectroscopy to identify functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm) .

- Key Interactions : Intramolecular hydrogen bonding and van der Waals forces stabilize the planar conformation, critical for biological activity .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

- Screening Workflow :

- In vitro cytotoxicity : MTT assay against NCI-60 cancer cell lines (e.g., melanoma, breast cancer) at 1–100 μM concentrations .

- Enzyme inhibition : Evaluate kinase or protease inhibition (e.g., EGFR or COX-2) using fluorogenic substrates .

- Antimicrobial activity : Broth microdilution assay against Gram-positive/negative bacteria (MIC determination) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives with enhanced bioactivity?

- Approach :

- Use quantum mechanical calculations (Gaussian 16) to model transition states and identify rate-limiting steps (e.g., oxadiazole ring closure) .

- Machine learning (e.g., ICReDD’s reaction path search) to predict solvent/catalyst combinations for higher yields .

- Molecular docking (AutoDock Vina) to prioritize substituents improving target binding (e.g., pyrazine’s role in ATP-binding pocket interactions) .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Case Example : Discrepancies in IC values for anticancer activity may arise from:

- Cell line variability : Test compound against isogenic cell pairs (e.g., wild-type vs. p53-mutant) to isolate genetic factors .

- Solubility issues : Use DMSO stocks ≤0.1% v/v and confirm solubility via dynamic light scattering (DLS) .

- Metabolic stability : Perform hepatic microsome assays (human/rat) to identify rapid degradation pathways .

Q. How does the substituent pattern on the thiazole and oxadiazole rings influence structure-activity relationships (SAR)?

- SAR Insights :

- Thiazole modifications : Electron-withdrawing groups (e.g., Cl at position 4) enhance electrophilicity, improving enzyme inhibition .

- Oxadiazole substitutions : Methyl groups at position 3 increase metabolic stability by sterically blocking cytochrome P450 oxidation .

- Furan flexibility : Replacing furan with thiophene reduces planarity, diminishing DNA intercalation but improving membrane permeability .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Protocol :

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via LC-MS .

- Photostability : Expose to UV light (320–400 nm) and quantify photodegradants using UPLC-PDA .

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。